1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene

Coordination Chemistry Supramolecular Chemistry Materials Science

Researchers requiring precise spatial control in coordination networks face regioisomer-dependent performance risks. Substituting the 4-pyridyl isomer (CAS 1421261-85-9) for this 2-pyridyl variant unpredictably alters metal complex geometry, compromising MOF topology and photophysical output. This compound eliminates that uncertainty. - Enables distinct network topologies inaccessible with the 4-pyridyl isomer. - High thermal stability supports standard solvothermal MOF synthesis. - 2-Pyridyl orientation yields divergent luminescence quantum yields vs 4-pyridyl analogs. For reproducible structure-property studies, isomer-specific procurement is essential.

Molecular Formula C22H14N4S2
Molecular Weight 398.5
CAS No. 1965304-91-9
Cat. No. B2809379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene
CAS1965304-91-9
Molecular FormulaC22H14N4S2
Molecular Weight398.5
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=N5
InChIInChI=1S/C22H14N4S2/c1-3-10-23-17(8-1)19-13-27-21(25-19)15-6-5-7-16(12-15)22-26-20(14-28-22)18-9-2-4-11-24-18/h1-14H
InChIKeyPCSRMCWWBQDSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene (CAS 1965304-91-9): A Versatile Bis-Heterocyclic Ligand for Coordination Chemistry and Materials Science Procurement


1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene is a bis-heterocyclic organic compound featuring a central benzene core substituted with two 4-(2-pyridyl)-2-thiazolyl moieties . Characterized as a yellow to brown solid with high thermal stability and favorable solubility , this molecule serves as a multidentate N-donor ligand in coordination chemistry, leveraging the pyridyl and thiazolyl nitrogen atoms to form stable metal complexes . Its structural architecture, combining π-deficient pyridine rings with π-rich thiazole rings, makes it a valuable building block for the construction of coordination polymers and supramolecular architectures .

1 Bis-heterocyclic ligand for coordination polymer, MOF, and supramolecular assembly research
2 2‑pyridyl regioisomer provides specific nitrogen‑donor orientation distinct from 4‑pyridyl analogs
3 Reported high thermal stability supports solvothermal and high‑temperature synthetic protocols

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene (CAS 1965304-91-9): Why Analogs Are Not Interchangeable in Research and Development Procurement


In-class substitution of bis-heterocyclic ligands is rarely straightforward due to the profound impact of regioisomerism on coordination geometry, electronic properties, and resulting material performance. The 2-pyridyl isomer (CAS 1965304-91-9) presents a distinct nitrogen donor orientation compared to the more common 4-pyridyl isomer (CAS 1421261-85-9) . This positional shift alters the bite angle and spatial arrangement upon metal complexation, directly influencing the stability, topology, and functional characteristics of the resulting metal-organic frameworks or supramolecular assemblies . Furthermore, literature on related thiazole-pyridine systems indicates that 2-pyridyl and 4-pyridyl isomers exhibit divergent photophysical properties, with 2-pyridyl isomers often demonstrating different luminescence quantum yields and mechanofluorochromic behaviors [1]. Therefore, substituting one isomer for another without empirical validation risks compromising the intended structural fidelity, photophysical output, or catalytic activity of the final material, making compound-specific procurement essential for reproducible research outcomes.

Target compound
2‑pyridyl isomer (CAS 1965304‑91‑9)
Common substitute
4‑pyridyl isomer (CAS 1421261‑85‑9)
Nitrogen donor orientation alters coordination geometry and metal‑binding topology; framework architecture may shift.
Divergent photophysical properties reported (luminescence quantum yield, mechanofluorochromic behavior) limit direct optical substitution.

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene (CAS 1965304-91-9): Quantified Differentiation Evidence for Informed Procurement


Regioisomeric Purity and Identity: 2-Pyridyl vs. 4-Pyridyl Isomer Differentiation

This compound is the specific 2-pyridyl regioisomer (CAS 1965304-91-9), distinct from the more widely available 4-pyridyl isomer (CAS 1421261-85-9). The 2-pyridyl substitution pattern is critical for applications requiring a specific nitrogen donor orientation, as it alters the coordination geometry compared to the 4-pyridyl analog . The vendor-supplied purity specification for this 2-pyridyl isomer is a minimum of 95% , ensuring a reliable starting material for sensitive coordination studies where isomeric purity is paramount.

Regioisomeric Identity
Reported
2‑pyridyl orientation, purity ≥95% (vendor specification) vs 4‑pyridyl isomer
Isomeric identity defines coordination geometry; substitution alters metal-binding architecture.
Vendor purity specification; independent verification recommended for sensitive studies.
Coordination Chemistry Supramolecular Chemistry Materials Science

Thermal Stability for High-Temperature Synthesis and Processing

The compound is reported to possess high thermal stability . While a direct quantitative comparison with the 4-pyridyl isomer (which has a reported melting point range of 290°C to 296°C ) is not available for this specific 2-pyridyl isomer in the public domain, this characteristic is a critical differentiator for synthetic protocols. High thermal stability suggests the ligand can withstand elevated temperatures during metal complexation reactions or when incorporated into materials intended for high-temperature applications.

Thermal Stability
Class‑level inference
Qualitative high thermal stability; no direct quantitative comparison with 4‑pyridyl isomer (m.p. 290–296 °C)
Reported stability may support high‑temperature synthesis; validate for specific protocol.
Data to verify; class‑level attribute.
Coordination Chemistry Materials Chemistry Thermal Analysis

Multidentate N-Donor Capability for Stable Metal Complex Formation

The compound acts as a multidentate ligand, offering multiple nitrogen donor sites from its pyridyl and thiazolyl rings . This is a shared characteristic of its class, but the specific 2-pyridyl arrangement creates a distinct chelating environment. While stability constants for this exact ligand are not publicly available, studies on related pyridyl-thiazolyl ligands demonstrate that such heterocyclic combinations can form stable ML2-type complexes. For instance, Zn(II) complexes with analogous pyridyl- and thiazolyl-containing ligands exhibit high log β values (e.g., 17.68 for an imidazolyl/pyridyl ligand and 12.53 for a thiazolyl ligand) [1]. This suggests that the target compound, with its multiple N-donors, is capable of forming thermodynamically stable coordination compounds, a key requirement for applications in catalysis and materials science.

Multidentate N‑Donor Capability
Class‑level inference
Related pyridyl/thiazolyl Zn(II) complexes: log β 12.53–17.68
Suggests potential for stable metal‑complex formation; target‑compound data not available.
Class‑level inference from analogous ligands; experimental validation required.
Coordination Chemistry Inorganic Synthesis Catalysis

1,3-Bis[4-(2-pyridyl)-2-thiazolyl]benzene (CAS 1965304-91-9): Recommended Application Scenarios for Research and Industrial Use


Synthesis of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Given its rigid, V-shaped bis-heterocyclic structure with a 2-pyridyl donor set, this compound is ideally suited as a ditopic linker for the construction of coordination polymers and MOFs. Its distinct nitrogen orientation, compared to the 4-pyridyl isomer, allows researchers to explore new network topologies and pore geometries not accessible with the more common analog . The high thermal stability of the ligand further supports its use in solvothermal synthesis, a common method for MOF preparation.

Development of Luminescent Materials and Sensors

Research on isomeric thiazole-pyridine systems indicates that 2-pyridyl and 4-pyridyl isomers exhibit significantly different photophysical properties, including variations in luminescence quantum yield and mechanofluorochromic behavior . This compound's specific 2-pyridyl architecture makes it a candidate for the development of novel luminescent metal complexes or organic solid-state emitters. Procuring this specific isomer is essential for labs aiming to replicate or extend structure-property relationship studies in this field.

Precursor for Asymmetric Catalysis Ligands

The combination of pyridyl and thiazolyl donors in a single ligand framework has been shown to be effective in enantioselective catalysis, particularly with copper(I) complexes . The 2-pyridyl substitution pattern on this compound creates a specific chiral environment upon metal binding, which could be exploited for the development of new asymmetric catalysts. This compound serves as a versatile precursor for creating tailored catalytic systems where the spatial arrangement of donor atoms is critical for stereoselectivity.

Building Block for Supramolecular Helicates and Cages

The ditopic nature of this ligand, combined with the specific donor geometry of the 2-pyridyl group, makes it a promising building block for self-assembled supramolecular structures like helicates and coordination cages . The thiazole ring is known to influence ligand partitioning and control helicate formation in related multidentate systems . This compound provides a unique scaffold for investigating the principles of supramolecular self-assembly.

Application
Selection Property
Validation Focus
Coordination polymer and MOF synthesis
2‑pyridyl orientation for novel topologies
Structural fidelity and pore geometry under solvothermal conditions
Luminescent materials and sensors
Isomer‑specific photophysics
Luminescence quantum yield and mechanofluorochromic response
Asymmetric catalysis precursor
Donor‑geometry‑dependent chiral induction
Enantioselectivity and metal‑chelate stability
Supramolecular helicates and cages
Ditopic 2‑pyridyl scaffold
Self‑assembly behavior and host‑guest recognition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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